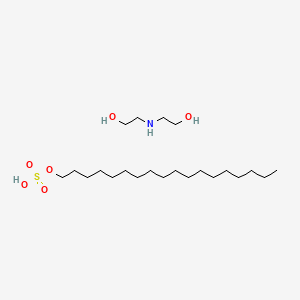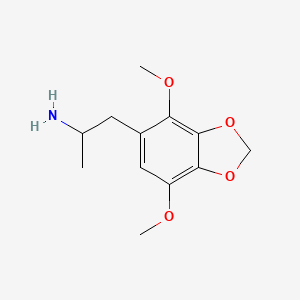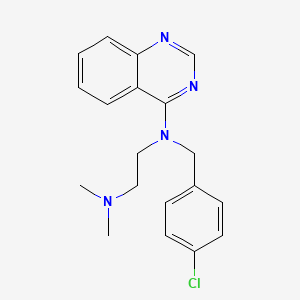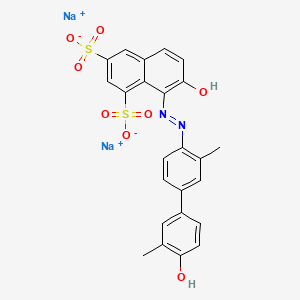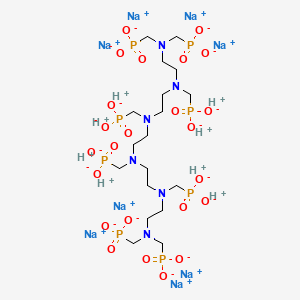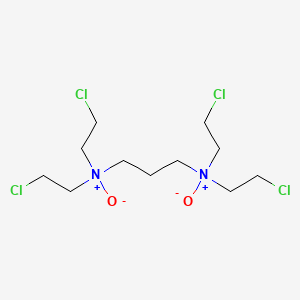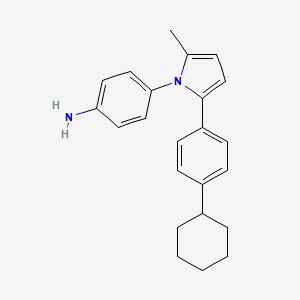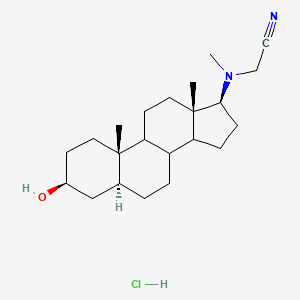
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is an organophosphorus compound with the molecular formula C7H15ClNO4P It is known for its unique chemical structure, which includes a phosphonate group, a chloro(hydroxyimino)methyl group, and two isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating and hydroxyimino agents. One common method includes the reaction of diisopropyl phosphite with chloral hydrate and hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the chloro(hydroxyimino)methyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine-substituted phosphonates, and thiophosphonates.
科学的研究の応用
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and as an antiviral agent.
Industry: It is used in the production of flame retardants, plasticizers, and as an intermediate in the synthesis of other organophosphorus compounds.
作用機序
The mechanism of action of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Diisopropyl phosphonate
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
Uniqueness
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is unique due to the presence of the chloro(hydroxyimino)methyl group, which imparts distinct chemical reactivity and biological activity compared to other similar phosphonate compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
127933-57-7 |
|---|---|
分子式 |
C7H15ClNO4P |
分子量 |
243.62 g/mol |
IUPAC名 |
(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl chloride |
InChI |
InChI=1S/C7H15ClNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |
InChIキー |
VHIGWDULHKUWOS-CLFYSBASSA-N |
異性体SMILES |
CC(C)OP(=O)(/C(=N\O)/Cl)OC(C)C |
正規SMILES |
CC(C)OP(=O)(C(=NO)Cl)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



